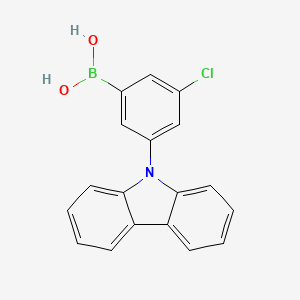

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid

Vue d'ensemble

Description

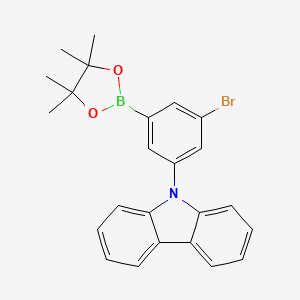

“3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings . It can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

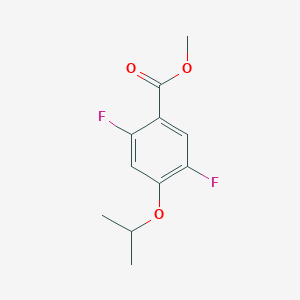

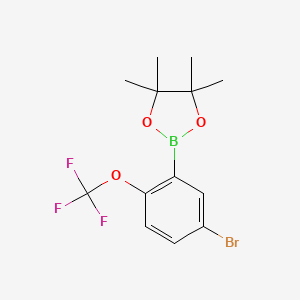

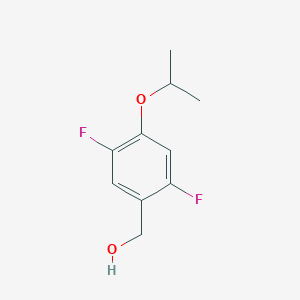

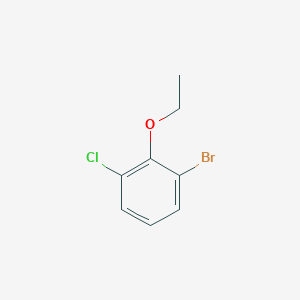

The synthesis of this compound involves various steps. The reaction mixture is poured into ice-cold water and the obtained precipitate is collected by filtration, washed with water, dried, and crystallized from diluted ethanol .Molecular Structure Analysis

The molecular structure of “3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid” includes benzene rings, boronic acid pinacol ester, and carbazole rings . The structure also includes a bridged biphenyl unit providing a material with a lower bandgap .Chemical Reactions Analysis

The oxidation of carbazole is performed by cyclic voltammetry at a platinum electrode by applying five potential sweeps between 0 and +2 V/SCE, with a scan rate of 50 mV/s, in an acetonitrile solution containing 0.1 M LiClO4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.13 . It is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

The compound has been used in the synthesis of poly-3-(9H-carbazol-9-yl)propylmethacrylate (pCMA) , which is a polymer gel electrolyte employed in the fabrication of dye-sensitized solar cells (DSSC) . The pCMA was characterized by various analytical techniques to examine its structural and thermal properties . DSSCs assembled with pCMA-PGE (a type of electrolyte) have shown efficient performance .

Hole Transporting Materials

A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been readily synthesized by Suzuki coupling reactions . These compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .

Chemical Synthesis

The compound is used in the chemical synthesis industry. It is part of the Alfa Aesar product portfolio, which is now a Thermo Scientific Chemicals brand product . It is used in various chemical reactions due to its boronic acid group .

Mécanisme D'action

Target of Action

A structurally similar compound, 1-(3-(9h-carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (nnc05-2090), has been reported to inhibit the betaine/gaba transporter (bgt-1) and display antiallodynic action .

Mode of Action

The related compound nnc05-2090 has been shown to inhibit bgt-1, which plays a role in controlling the synaptic clearance of gaba . This inhibition could potentially alter the balance between excitatory and inhibitory synaptic inputs in the spinal dorsal horn, influencing the signal transmission of pain .

Biochemical Pathways

The formation of 9h-carbazol-3-ol by the spontaneous release from the corresponding dihydrodiols has been reported . This suggests that the compound may be involved in the metabolism of carbazole derivatives.

Result of Action

The related compound nnc05-2090 has been shown to have an antiallodynic action, suggesting that it may have analgesic effects .

Action Environment

The related compound nnc05-2090 has been shown to have an antiallodynic action when administered both intrathecally and intravenously , suggesting that the route of administration may influence its efficacy.

Safety and Hazards

The compound is classified as a warning signal word. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

(3-carbazol-9-yl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BClNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVHBDIRPDTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701207488 | |

| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid | |

CAS RN |

2121514-63-2 | |

| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.